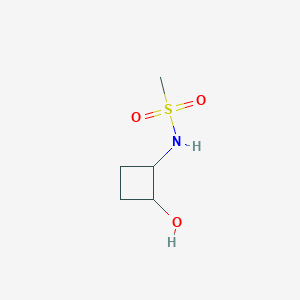

N-(2-hydroxycyclobutyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

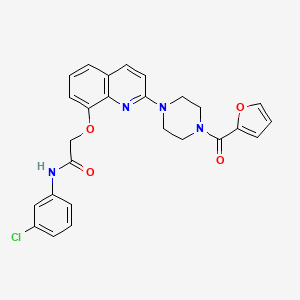

Übersicht

Beschreibung

N-(2-hydroxycyclobutyl)methanesulfonamide is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 . It is a type of sulfonamide, a group of compounds containing the functional group R−S(=O)2−NR’R", where R, R’, and R" can be various organic groups .

Synthesis Analysis

Sulfonamides, including N-(2-hydroxycyclobutyl)methanesulfonamide, can be synthesized in the laboratory through various methods. The classic approach involves the reaction of sulfonyl chlorides with an amine . This reaction is typically carried out in the presence of a base, such as pyridine, to absorb the HCl that is generated .Molecular Structure Analysis

The molecular structure of N-(2-hydroxycyclobutyl)methanesulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2), with the sulfonyl group also connected to a cyclobutyl group with a hydroxyl group .Chemical Reactions Analysis

Sulfonamides, including N-(2-hydroxycyclobutyl)methanesulfonamide, can undergo a variety of chemical reactions. For instance, they can be converted into secondary amines, tertiary amines, or undergo N-heterocyclization reactions . They can also undergo N-alkylation reactions in the presence of certain catalysts .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization :

- N-(2-hydroxycyclobutyl)methanesulfonamide and its derivatives have been synthesized and characterized for potential applications. For instance, Özdemir et al. (2009) synthesized new sulfonamide derivatives and their nickel(II), cobalt(II) complexes. They investigated the structure of these compounds using various spectroscopic methods and studied their antibacterial activities against different bacteria (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Analytical Applications :

- The compound has been used in analytical applications such as amino acid analysis. Simpson, Neuberger, and Liu (1976) described a procedure for precise amino acid composition analysis of proteins or peptides, utilizing 4 N methanesulfonic acid containing 0.2% 3-(2-aminoethyl)indole (Simpson, Neuberger, & Liu, 1976).

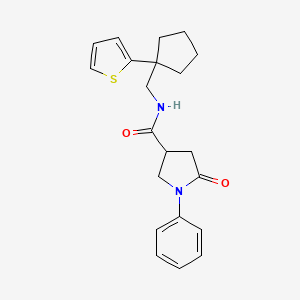

Biological and Medicinal Research :

- Investigations into the biological and medicinal applications of related compounds have been conducted. For example, Junttila and Hormi (2009) studied the role of methanesulfonamide in the hydrolysis step in Sharpless asymmetric dihydroxylation, revealing its function as a cosolvent and a general acid catalyst (Junttila & Hormi, 2009).

Drug Development and Pharmaceutical Chemistry :

- In pharmaceutical chemistry, such compounds have been studied for their potential in drug development. For instance, Rosen et al. (2011) reported on the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, a method that can be applied in the synthesis of complex pharmaceuticals (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Ligand Design in Catalysis :

- The compound has been utilized in the design of ligands for catalysis. Wipf and Wang (2002) developed a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis using derivatives of this compound (Wipf & Wang, 2002).

Oxidation Studies :

- Studies have also focused on the oxidation reactions involving methanesulfonamide. Flyunt et al. (2001) explored the hydroxyl radical-induced oxidation of methanesulfinic acid and the reactions of the methanesulfonyl radical in the absence and presence of dioxygen (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).

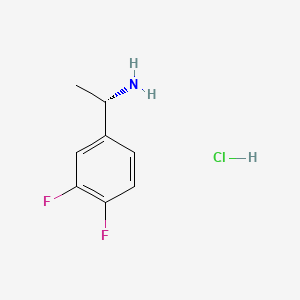

Stereochemical Applications :

- Patel et al. (1993) examined the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, demonstrating its potential as a chiral intermediate in synthesis (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-hydroxycyclobutyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(8,9)6-4-2-3-5(4)7/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGHQZDKXWWKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclobutyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)

![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2690492.png)

![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2690495.png)

![3,4-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2690504.png)

![2-(3-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2690506.png)

![3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2690509.png)